molecular formula C16H21NO3 B1202776 (R)-(-)-Rolipram CAS No. 85416-75-7

(R)-(-)-Rolipram

Numéro de catalogue B1202776
Numéro CAS: 85416-75-7
Poids moléculaire: 275.34 g/mol
Clé InChI: HJORMJIFDVBMOB-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of (R)-(-)-Rolipram has been achieved through multiple routes, highlighting the efficiency and enantioselectivity of these synthetic strategies. Notably, an organocatalytic asymmetric total synthesis utilized the Michael addition of malonate nucleophiles as a key step, demonstrating an efficient approach to obtaining the desired enantiomer (Hynes, Stupple, & Dixon, 2008). Another notable synthesis involved the Heck arylation of 3-pyrrolines with arenediazonium tetrafluoroborates, followed by chiral simulated moving bed chromatography for enantiomeric separation, showcasing a practical and economic method for synthesizing Rolipram on a multigram scale (Garcia et al., 2005).

Applications De Recherche Scientifique

  • Neuroimaging and Neuropsychiatric Disorders : (R)-(-)-Rolipram has been used in neuroimaging to image phosphodiesterase-4 (PDE4) in the human brain using positron emission tomography (PET). This application is significant due to the role of cAMP-mediated signaling disruptions in several neuropsychiatric disorders. The high-affinity PDE4 inhibitor Rolipram, known for its antidepressant effect, allows for imaging of PDE4 and possibly cAMP signal transduction in the living human brain (DaSilva et al., 2002).

  • Hippocampal Plasticity : Studies have shown that Rolipram affects late plastic events during hippocampal long-term potentiation (LTP) in vitro. It can convert an early form of LTP (early-LTP) into a lasting LTP (late-LTP) when applied during tetanization. This finding is significant for understanding memory and learning processes (Navakkode et al., 2004).

  • Memory Consolidation : Rolipram has been shown to activate hippocampal CREB and Arc, enhancing retention and slowing down the extinction of conditioned fear. This effect is attributed to its role in increasing the expression and phosphorylation of CREB, a key factor in hippocampal memory consolidation (Monti et al., 2006).

  • Memory Impairment : Rolipram has been studied for its effects on working and reference memory in rodents. It was observed to attenuate scopolamine-induced impairment of these memory types, suggesting its effectiveness in reversing memory impairments through increased cyclic AMP concentrations (Zhang & O'Donnell, 2000).

  • Treatment of Major Depressive Disorder : Rolipram has been compared with imipramine in a double-blind study for treating major depressive disorder. The study provided insights into its efficacy, tolerance, and safety as an antidepressant therapy (Hebenstreit et al., 1989).

  • Autoimmune Demyelination : Research on non-human primates has demonstrated Rolipram's efficacy in preventing autoimmune demyelination in experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis. This highlights its potential in the treatment of autoimmune diseases (Genain et al., 1995).

Mécanisme D'action

Target of Action

®-(-)-Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transfers the effects of hormones like glucagon and adrenaline from the cell surface to the inside of the cell . By inhibiting PDE4, ®-(-)-Rolipram prevents the breakdown of cAMP, thereby enhancing cAMP’s effects .

Mode of Action

®-(-)-Rolipram binds to the active site of PDE4, blocking the access of cAMP to the catalytic site of the enzyme . This prevents the hydrolysis of cAMP to its non-cyclic form, leading to an increase in intracellular levels of cAMP . The elevated cAMP levels then continue to mediate various physiological responses, including relaxation of smooth muscles, reduction of inflammation, and modulation of cognition .

Biochemical Pathways

The primary biochemical pathway affected by ®-(-)-Rolipram is the cAMP signaling pathway . cAMP is a second messenger involved in many biological processes, transmitting the effects of first messengers (such as hormones and neurotransmitters) to their cellular targets . By inhibiting PDE4 and thus preventing the breakdown of cAMP, ®-(-)-Rolipram amplifies the signal carried by cAMP . This can lead to various downstream effects, depending on the specific cell type and the first messengers involved .

Pharmacokinetics

The pharmacokinetics of ®-(-)-Rolipram involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ®-(-)-Rolipram is rapidly absorbed from the gastrointestinal tract . It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system . ®-(-)-Rolipram is metabolized in the liver, primarily by the cytochrome P450 enzyme system . The metabolites are then excreted in the urine . The bioavailability of ®-(-)-Rolipram can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .

Result of Action

The increase in intracellular cAMP levels resulting from the action of ®-(-)-Rolipram leads to a variety of cellular and molecular effects. These include relaxation of smooth muscles (which can help in conditions like asthma and chronic obstructive pulmonary disease), reduction of inflammation (useful in diseases such as psoriasis and rheumatoid arthritis), and enhancement of cognitive function . The specific effects depend on the cell types involved and the nature of the first messengers that initiated the cAMP signaling .

Action Environment

The action, efficacy, and stability of ®-(-)-Rolipram can be influenced by various environmental factors. For example, the presence of other drugs can affect the absorption and metabolism of ®-(-)-Rolipram, potentially altering its efficacy . The pH of the stomach can influence the solubility and therefore the absorption of ®-(-)-Rolipram . Furthermore, genetic variations among individuals can lead to differences in the expression and activity of PDE4 and the cytochrome P450 enzymes, thereby affecting the response to ®-(-)-Rolipram .

Propriétés

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318033
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Rolipram

CAS RN

85416-75-7
Record name (-)-Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85416-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Rolipram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085416757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Rolipram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROLIPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPX51KUP08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Rolipram
Reactant of Route 2
(R)-(-)-Rolipram
Reactant of Route 3
(R)-(-)-Rolipram
Reactant of Route 4
(R)-(-)-Rolipram
Reactant of Route 5
(R)-(-)-Rolipram
Reactant of Route 6
(R)-(-)-Rolipram

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.